Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

Übersicht

Beschreibung

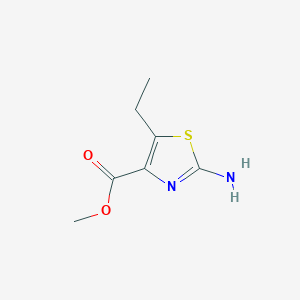

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate has shown promising results in the development of antimicrobial agents. For instance, derivatives of 2-aminothiazole have been identified as effective inhibitors of Mycobacterium tuberculosis, with specific compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml against the H37Rv strain . These findings suggest that modifications to the thiazole structure can enhance activity against resistant bacterial strains.

Case Study: Antitubercular Agents

A study focused on synthesizing derivatives from the thiazole scaffold revealed that methyl 2-amino-5-benzylthiazole-4-carboxylate was particularly effective against M. tuberculosis with an MIC of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin . This highlights the potential of thiazole derivatives in designing new antitubercular drugs.

Organic Synthesis

Building Blocks for Heterocyclic Compounds

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating a wide array of derivatives.

Table: Reaction Types and Products

| Reaction Type | Product Type | Example |

|---|---|---|

| Oxidation | Nitro derivatives | Methyl 2-amino-5-nitrothiazole |

| Reduction | Alcohol derivatives | Methyl 2-amino-5-ethanolthiazole |

| Substitution | Substituted thiazole derivatives | Methyl 2-amino-5-benzylthiazole |

Material Science

Development of New Materials

The compound is also being investigated for its potential use in developing materials with specific properties, such as corrosion inhibitors and polymers. The structural features of thiazoles allow for modifications that can enhance material performance in various industrial applications.

Toxicological Studies

Research has indicated that thiazole derivatives may have implications in toxicological assessments due to their biological activities. For example, studies on related compounds have shown potential mutagenic effects, necessitating careful evaluation during drug development processes .

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-methylthiazole: Similar structure but with a methyl group instead of an ethyl group.

2-Amino-4-methylthiazole-5-carboxylate: Similar structure but with a different substitution pattern on the thiazole ring.

Uniqueness: Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and molecular targets .

Biologische Aktivität

Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (abbreviated as MEETC) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

MEETC is characterized by its thiazole ring, which is known to contribute significantly to its biological activity. The presence of the ethyl group at the 5-position and the carboxylate at the 4-position of the thiazole ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

Antimicrobial Activity

MEETC has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis , a major global health concern. Studies have shown that thiazole derivatives exhibit significant antibacterial activity, with MEETC being part of a series that demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen . The structure-activity relationship (SAR) analysis suggests that modifications at the C-2 position of the thiazole can accommodate various lipophilic substitutions, enhancing antibacterial efficacy.

Table 1: Antimicrobial Activity of MEETC and Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | <0.5 | Mycobacterium tuberculosis |

| 2-Amino-4-methylthiazole | 0.70 | Mycobacterium tuberculosis |

| 2-Aminothiazoles Series | <4.5 | Various Gram-positive bacteria |

Anticancer Potential

Research has indicated that thiazole derivatives, including MEETC, may possess anticancer properties. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell proliferation. For instance, studies on related thiazoles have shown their ability to inhibit specific kinases involved in cancer cell survival and division .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | Not reported | Various cancer cell lines |

| Thiazole derivative X | 1.98 ± 1.22 | A431 (human epidermoid carcinoma) |

| Thiazole derivative Y | 1.61 ± 1.92 | Jurkat (human T lymphocyte) |

The biological activity of MEETC is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : MEETC can inhibit enzymes by binding to their active sites, blocking their activity and leading to antimicrobial or anticancer effects.

- Cell Signaling Modulation : Thiazole derivatives have been shown to influence cell signaling pathways and gene expression, which are critical for maintaining normal cellular functions and responding to stressors .

Case Studies

A notable study evaluated the effects of a series of thiazole derivatives on Mycobacterium tuberculosis , revealing that specific structural modifications significantly enhanced their bactericidal activity. One analog demonstrated complete sterilization of cultures within seven days at low concentrations (0.625 µM), indicating a promising therapeutic potential for treating tuberculosis .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAXMSUPTGGVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353265 | |

| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28942-54-3 | |

| Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.